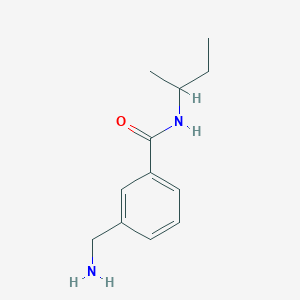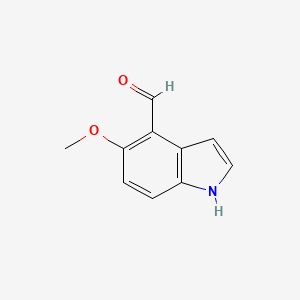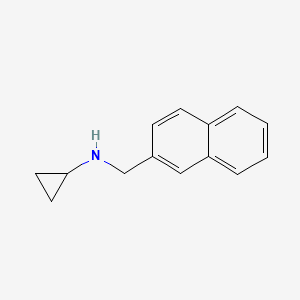
N-(naphthalen-2-ylmethyl)cyclopropanamine
Overview
Description
N-(naphthalen-2-ylmethyl)cyclopropanamine, also known by its IUPAC name N-(2-naphthylmethyl)cyclopropanamine , is a chemical compound with the molecular formula C14H15N . It has a molecular weight of approximately 197.28 g/mol . The compound is a liquid at room temperature and is stored under normal shipping conditions .
Safety and Hazards
Scientific Research Applications
Heterocyclic Naphthalimides in Medicinal Applications
Naphthalimide compounds, characterized by their nitrogen-containing aromatic heterocycles, present a significant foundation for medicinal chemistry, offering extensive potential in the development of therapeutic agents. The large conjugated planar structure of these compounds allows for efficient interaction with various biological targets, including DNA, enzymes, and receptors, through noncovalent bonds. This interaction spectrum has propelled naphthalimides into the forefront of anticancer research, with some derivatives advancing into clinical trials. Beyond anticancer applications, these derivatives have shown promise as antibacterial, antifungal, antiviral, and anti-inflammatory agents, as well as antidepressants. The versatility of naphthalimides extends into their use as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their expansive potential in diagnosing and monitoring biological processes and pharmacokinetics (Gong et al., 2016).
Biodegradation of Naphthalene
The environmental impact of naphthalene, a polycyclic aromatic hydrocarbon (PAH), has garnered attention due to its potential toxicity and persistence in ecosystems. Microbial degradation represents a crucial pathway for the remediation of naphthalene-contaminated sites, with bacteria and fungi playing pivotal roles in its biodegradation. Research into the genetic and enzymatic mechanisms underlying microbial naphthalene catabolism has advanced, offering insights into effective bioremediation strategies. This knowledge not only contributes to environmental recovery efforts but also provides a basis for the development of technologies aimed at the cleanup of PAH-contaminated environments (Peng et al., 2008).
Naphthalene Degradation by Pseudomonas putida
Pseudomonas putida ND6 has been identified as a potent bacterium capable of degrading naphthalene, a simple PAH. The study of naphthalene degradation in this bacterium has revealed significant insights into the genetic and biochemical pathways involved. This understanding not only enriches the field of microbial biotechnology but also emphasizes the potential of using genetically engineered microorganisms for the detoxification of PAH-contaminated sites. The ongoing research into the specific pathways and mechanisms by which Pseudomonas putida ND6 degrades naphthalene promises further advancements in environmental bioremediation techniques (Song et al., 2018).
properties
IUPAC Name |
N-(naphthalen-2-ylmethyl)cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-2-4-13-9-11(5-6-12(13)3-1)10-15-14-7-8-14/h1-6,9,14-15H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEUEPQGQDNMNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(Aminomethyl)benzoyl]piperazin-2-one](/img/structure/B3306098.png)
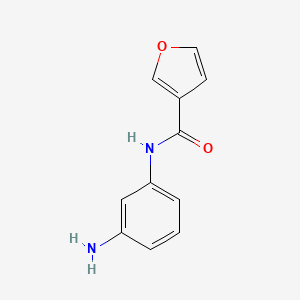
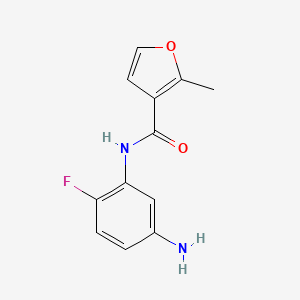
![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline](/img/structure/B3306115.png)

![N-[3-(aminomethyl)phenyl]-4-fluorobenzamide](/img/structure/B3306134.png)
![{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3306143.png)
![2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B3306148.png)
![[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B3306153.png)
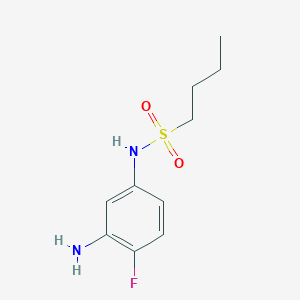

![N-[4-amino-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3306166.png)
